Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC9009094
Molecular Formula: C22H17Cl2FN2O4S
Molecular Weight: 495.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17Cl2FN2O4S |
|---|---|
| Molecular Weight | 495.3 g/mol |
| IUPAC Name | ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H17Cl2FN2O4S/c1-3-31-22(30)17-11(2)18(20(29)26-16-7-5-4-6-15(16)25)32-21(17)27-19(28)12-8-9-13(23)14(24)10-12/h4-10H,3H2,1-2H3,(H,26,29)(H,27,28) |
| Standard InChI Key | DXBVQLURLQJABB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Ethyl 2-(3,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene class of compounds. Thiophenes are five-membered heterocyclic rings containing sulfur, known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. The specific compound incorporates multiple functional groups, including amide, carbamate, and ester groups, which contribute to its potential biological and chemical properties.
Synthesis Steps
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Thiophene Ring Formation: The synthesis often begins with the preparation of the thiophene ring, which can be achieved through various methods, including the Gewald reaction.
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Introduction of Functional Groups: The introduction of the 3,4-dichlorobenzamide and 2-fluorophenylcarbamoyl groups typically involves amide and carbamate coupling reactions.
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Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Potential Applications
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Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties, which could be enhanced by the incorporation of halogenated benzamide and fluorophenylcarbamoyl groups.
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Cancer Research: Some thiophene compounds have been investigated for their anticancer activity, potentially due to their ability to interfere with cellular processes.
Table 2: Potential Biological Activities
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interaction with microbial enzymes or membranes |
| Anticancer | Inhibition of cellular proliferation pathways |
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